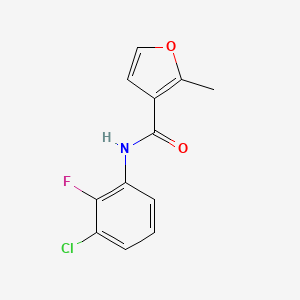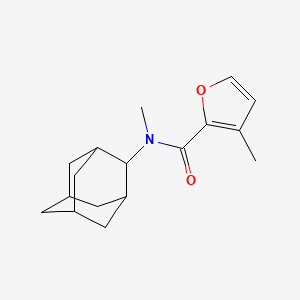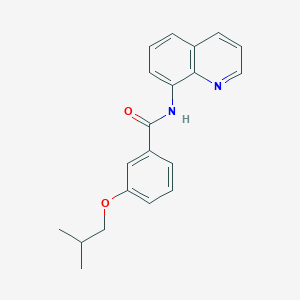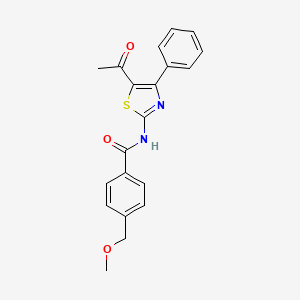
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been developed for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. In
Mecanismo De Acción
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide acts as a CB1 receptor agonist, meaning that it binds to and activates the receptor. The CB1 receptor is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of the CB1 receptor by N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, ultimately resulting in the physiological effects observed.
Biochemical and Physiological Effects:
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects, primarily mediated by its activation of the CB1 receptor. In animal studies, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have analgesic effects, reducing pain perception in various models of acute and chronic pain. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have effects on memory formation, with some studies suggesting that it may impair memory consolidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research involving N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific signaling pathways and avoid off-target effects. Additionally, further studies are needed to investigate the effects of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide on other physiological processes beyond pain perception, anxiety, and memory formation. Finally, the potential therapeutic applications of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide and other CB1 receptor agonists should be explored, particularly in the treatment of pain and anxiety disorders.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide involves several steps, starting from the reaction of 3-chloro-2-fluoroaniline with 2-methylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions including protection of the amino group, reduction of the nitro group, deprotection of the amino group, and acylation of the resulting amine with a carbonyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has been primarily used as a research tool to study the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to have a high affinity and selectivity for the CB1 receptor, making it a useful ligand for receptor binding assays and radioligand displacement assays. N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide has also been used in animal studies to investigate the effects of CB1 receptor activation on pain perception, anxiety, and memory formation.
Propiedades
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-8(5-6-17-7)12(16)15-10-4-2-3-9(13)11(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVJLXBWUYSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-fluorophenyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)